

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one chemical properties

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Compound of Interest

Compound Name:	2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one
Cat. No.:	B1416600

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An In-Depth Technical Guide to **2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one**

Introduction

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, registered under CAS Number 1150617-92-7, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.^{[1][2][3]} Structurally, it features a fused ring system composed of a cyclopentanone ring and a chloropyridine ring. This rigid scaffold is a valuable starting point for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS) and various protein kinases.^[4] Its utility stems from the combination of a reactive ketone functional group and a chloropyridine moiety amenable to nucleophilic substitution, allowing for diverse chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and potential applications for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of **2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one** are summarized below. These characteristics are essential for designing synthetic routes, purification strategies, and formulation studies.

Property	Value	Source
CAS Number	1150617-92-7	[1] [2] [5]
Molecular Formula	C ₈ H ₆ CINO	[2] [5] [6]
Molecular Weight	167.59 g/mol	[2] [5] [6] [7]
Melting Point	136-138 °C	[5]
Boiling Point	313.6 ± 42.0 °C (at 760 mmHg)	[1] [5]
Density	1.394 g/cm ³	[1]
Flash Point	143.4 °C	[1]
Appearance	Solid (at room temperature)	[5]
InChI Key	LFTCYZANBKFQRY-UHFFFAOYSA-N	[1] [7]
SMILES	C1CC(=O)C2=C1C=CC(=N2)Cl	[1] [2]
LogP	1.8639	[2]
TPSA	29.96 Å ²	[2]

Synthesis and Purification

The most direct and efficient synthesis of **2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one** involves the oxidation of its corresponding secondary alcohol precursor.[\[6\]](#) This method is favored for its high yield and operational simplicity.

Expertise & Experience: The Rationale Behind Experimental Choices

The selection of Dess-Martin periodinane (DMP) as the oxidizing agent is a strategic choice.[\[6\]](#) DMP is a hypervalent iodine reagent known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Unlike harsher, chromium-based oxidants, DMP operates under neutral conditions at room temperature, which minimizes the

risk of side reactions or degradation of the sensitive heterocyclic core. The use of dichloromethane (DCM) as a solvent is ideal due to its inertness and ability to dissolve both the substrate and the reagent, facilitating a homogeneous reaction environment.

Detailed Synthesis Protocol

This protocol is based on established laboratory procedures with a reported yield of 91%.[\[6\]](#)

Step 1: Reaction Setup

- To a solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq, e.g., 0.200 g, 1.18 mmol) in dichloromethane (DCM, e.g., 5 mL), add Dess-Martin periodinane (1.1 eq, e.g., 0.550 g, 1.30 mmol).

Step 2: Reaction Execution

- Stir the resulting solution at room temperature for 2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

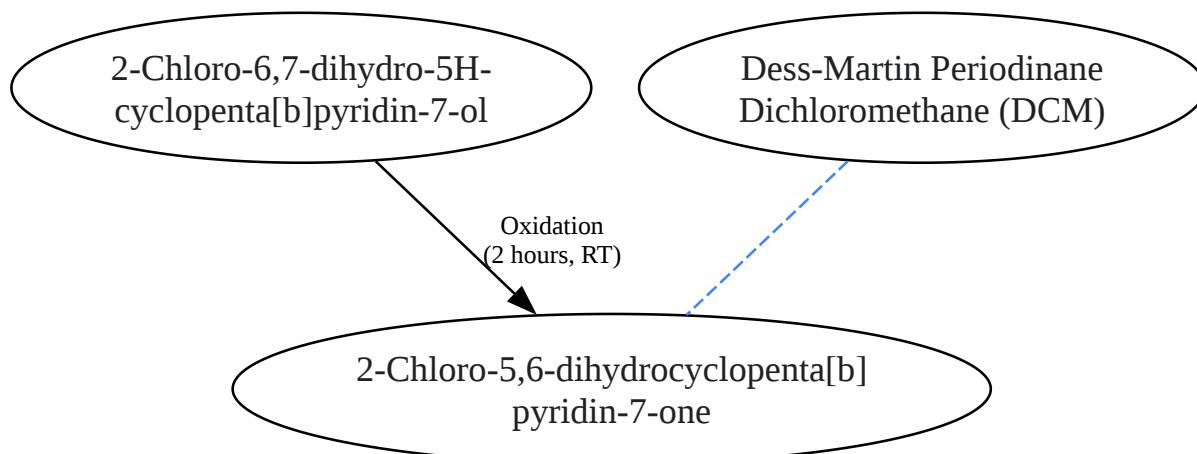
Step 3: Workup and Isolation

- Upon completion, wash the reaction mixture with a 1N aqueous solution of sodium hydroxide (NaOH) to quench and remove the periodinane byproducts.
- Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), decant, and concentrate under reduced pressure.

Step 4: Purification

- The resulting crude product is often of sufficient purity for subsequent steps.[\[6\]](#) If further purification is required, flash column chromatography on silica gel can be employed.

Visualization of the Synthesis Workflow



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